5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole
Description
Properties
CAS No. |
71566-02-4 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H10N2O3/c1-13-8-3-7(4-9(5-8)14-2)10-11-6-12-15-10/h3-6H,1-2H3 |
InChI Key |
OZOFLRONVGTTRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC=NO2)OC |
Origin of Product |
United States |
Preparation Methods
Amidoxime Preparation
3,5-Dimethoxybenzamidoxime is synthesized by treating 3,5-dimethoxybenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (12 h, 80°C). The amidoxime intermediate is purified via recrystallization (ethanol, 65% yield).
Cyclization with Activated Carboxylic Acids
The amidoxime reacts with acetyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base. Under nitrogen atmosphere, the mixture is stirred at 0°C for 1 h, then warmed to room temperature for 24 h. Workup involves washing with NaHCO3 and brine, followed by column chromatography (hexane/ethyl acetate, 3:1) to isolate the product (78% yield).
Critical Parameters
- Solvent Choice : DCM or 1,4-dioxane optimizes solubility without side reactions.
- Temperature : Controlled exothermic reactions at 0°C prevent decomposition.
Coupling Agent-Mediated Synthesis
Modern protocols employ carbodiimide-based coupling agents to enhance efficiency and regioselectivity.
EDC·HCl-Assisted Cyclization
A mixture of 3,5-dimethoxybenzamidoxime (1.0 equiv) and acetic acid (1.2 equiv) is treated with EDC·HCl (1.5 equiv) and sodium acetate (0.1 equiv) in DCM. After 24 h at room temperature, the reaction is quenched with water, and the product is extracted (82% yield).
Advantages
Tosyl Chloride/Pyridine System
For bulkier substrates, tosyl chloride (2.0 equiv) in pyridine facilitates cyclization at 60°C (6 h). This method achieves 89% yield for sterically hindered analogs.
One-Pot Synthesis Approaches
Recent advances enable sequential amidoxime formation and cyclization in a single vessel.
NIITP-Based Methodology
While originally developed for 1,3,4-oxadiazoles, N-isocyaniminotriphenylphosphorane (NIITP) can be adapted for 1,2,4-oxadiazoles by modifying the electrophile. 3,5-Dimethoxybenzoic acid (1.0 equiv) and NIITP (1.1 equiv) in 1,4-dioxane (0.2 M) react at 80°C (3 h), followed by copper-catalyzed arylation (120°C, 17 h) to install additional substituents (68% yield).
Limitations
Alternative Oxidative and Catalytic Methods
Hypervalent Iodine Reagents
Thiosemicarbazides undergo oxidative desulfurization using iodobenzene and Oxone® in acetonitrile (rt, 6 h). This method furnishes 5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole in 75% yield with >95% purity.
Microwave-Assisted Cyclodehydration
Silica-supported dichlorophosphate enables rapid cyclization (5 min, 300 W) of 1,2-diacylhydrazines derived from 3,5-dimethoxybenzoic acid. This solvent-free approach achieves 91% yield, reducing reaction time tenfold compared to conventional heating.
Functionalization and Derivatization
Post-synthetic modifications expand utility in pharmaceutical applications.
Copper-Catalyzed Arylation
Using aryl iodides (2.5 equiv), CuI (20 mol%), and 1,10-phenanthroline (40 mol%) in 1,4-dioxane (120°C, 17 h), the 5-position undergoes diversification. For example, coupling with 4-iodoanisole introduces a methoxy group (73% yield).
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole ring.
Scientific Research Applications
5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .
Comparison with Similar Compounds
Table 1: Structural Analogs of 5-(3,5-Dimethoxyphenyl)-1,2,4-Oxadiazole
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The dimethoxyphenyl group (electron-donating) contrasts with dichlorophenyl (electron-withdrawing), affecting electronic density and dipole moments (~1.5 D for dimethoxy derivatives) .
- Synthetic Efficiency : Microwave synthesis (used for dimethoxy derivatives) offers faster reaction times and higher yields compared to traditional methods .
Key Observations :
- Anticancer Activity : Dichlorophenyl derivatives exhibit stronger EGFR inhibition than dimethoxy analogs, likely due to enhanced electrophilicity .
- Anti-Inflammatory Activity : 1,3,4-Oxadiazole derivatives with dimethoxyphenyl groups show efficacy comparable to indomethacin, but 1,2,4-oxadiazoles are understudied in this context .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- Liquid Crystalline Behavior : 3,5-Disubstituted-1,2,4-oxadiazoles with bend-shaped structures display smectic/nematic phases and blue fluorescence, suggesting applications in materials science .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO) with catalytic acid can yield oxadiazoles. Optimizing parameters like reaction time (e.g., 18 hours for cyclization), solvent choice, and stoichiometry of reagents (e.g., 1:1 molar ratio of reactants) can improve yields. Post-reaction purification via recrystallization (water-ethanol mixtures) is critical to isolate the product .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming substituent positions and aromaticity. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FT-IR) identifies functional groups (e.g., oxadiazole ring vibrations at ~1,550 cm⁻¹). Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) assess purity, with mobile phases adjusted based on compound polarity .
Q. What are the key considerations in designing biological assays to evaluate the compound's pharmacological potential?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on the compound's structural analogs. Use positive and negative controls to validate assay reliability. Solubility in biological buffers (e.g., DMSO/PBS mixtures) must be optimized to avoid precipitation. Dose-response curves (e.g., IC₅₀ calculations) and cytotoxicity screening (e.g., MTT assays) are essential for assessing efficacy and safety .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) predict the electronic properties and reactivity of 5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior. Solvent effects (e.g., polarizable continuum models) simulate interactions in biological environments. Molecular docking studies (AutoDock Vina) assess binding affinities to target proteins, guiding structure-activity relationship (SAR) optimization .
Q. When encountering discrepancies in biological activity data across studies, what methodological approaches should researchers employ to validate findings?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell line passage number, assay temperature). Validate compound identity and purity via orthogonal analytical techniques (e.g., NMR + HRMS). Use statistical tools (e.g., ANOVA, Bland-Altman plots) to quantify variability. Cross-reference with structural analogs (e.g., 3,5-dinitrophenyl oxadiazoles) to identify substituent-dependent activity trends .
Q. How does the substitution pattern on the phenyl ring influence the compound's regioselectivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Electron-donating methoxy groups at the 3,5-positions enhance para-directing effects in electrophilic substitution. Steric hindrance from dimethoxy groups may limit access to reactive sites. Kinetic vs. thermodynamic control can be studied using temperature-modulated reactions (e.g., low-temperature NMR monitoring). Competitive experiments with isotopic labeling (e.g., ¹⁸O) track reaction pathways .
Q. What strategies can resolve contradictions in thermal stability data reported for 1,2,4-oxadiazole derivatives?
- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres quantify decomposition pathways. Compare crystallographic data (single-crystal XRD) to assess lattice stability. Computational models (ReaxFF MD simulations) predict thermal degradation products, validated via gas chromatography-mass spectrometry (GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
